molecular formula C29H50N2O3 B12589925 (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine CAS No. 492994-37-3

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine

Cat. No.: B12589925
CAS No.: 492994-37-3
M. Wt: 474.7 g/mol
InChI Key: HBARRGMTQFUPPW-LJAQVGFWSA-N
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Description

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is a synthetic organic compound characterized by its pyrrolidine ring, a nitrophenyl group, and an octadecyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Octadecyloxy Group: The octadecyloxy group is attached through an etherification reaction, where an alcohol (octadecanol) reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(4-Nitrophenyl)-2-[(hexadecyloxy)methyl]pyrrolidine: Similar structure but with a shorter alkyl chain.

    (2S)-1-(4-Nitrophenyl)-2-[(dodecyloxy)methyl]pyrrolidine: Another similar compound with a different alkyl chain length.

Uniqueness

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is unique due to its specific combination of a nitrophenyl group, a pyrrolidine ring, and a long octadecyloxy chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

492994-37-3

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1

InChI Key

HBARRGMTQFUPPW-LJAQVGFWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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